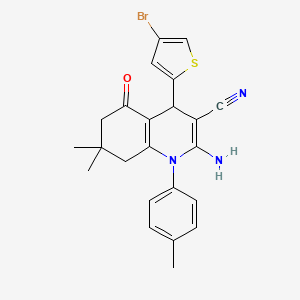![molecular formula C27H34O6 B11542878 2-{(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]methyl}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B11542878.png)
2-{(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]methyl}-5,5-dimethylcyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]methyl}-5,5-dimethylcyclohexane-1,3-dione is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as hydroxyl, methoxy, and enone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]methyl}-5,5-dimethylcyclohexane-1,3-dione typically involves multi-step organic reactions. The initial steps often include the formation of the cyclohexane rings through cyclization reactions. Key intermediates are then functionalized using various reagents and catalysts to introduce the hydroxyl, methoxy, and enone groups. Common reagents used in these steps include organometallic compounds, oxidizing agents, and protecting groups to ensure selective reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. Additionally, purification methods like chromatography and crystallization are crucial to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-{(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]methyl}-5,5-dimethylcyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The enone group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkoxides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the enone group can produce alcohols .
Scientific Research Applications
2-{(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]methyl}-5,5-dimethylcyclohexane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]methyl}-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylcyclohexane: Shares the cyclohexane core but lacks the functional groups present in the target compound.
4,4-Dimethylcyclohexanone: Contains the cyclohexanone structure but differs in the substitution pattern.
3-Methoxy-4-(prop-2-en-1-yloxy)phenyl derivatives: Similar aromatic substitution but different overall structure .
Uniqueness
The uniqueness of 2-{(2-Hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)[3-methoxy-4-(prop-2-en-1-yloxy)phenyl]methyl}-5,5-dimethylcyclohexane-1,3-dione lies in its combination of functional groups and structural complexity, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C27H34O6 |
|---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
2-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-(3-methoxy-4-prop-2-enoxyphenyl)methyl]-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C27H34O6/c1-7-10-33-21-9-8-16(11-22(21)32-6)23(24-17(28)12-26(2,3)13-18(24)29)25-19(30)14-27(4,5)15-20(25)31/h7-9,11,23-24,30H,1,10,12-15H2,2-6H3 |
InChI Key |
FOXFTQYNXVCILI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)C(C2=CC(=C(C=C2)OCC=C)OC)C3=C(CC(CC3=O)(C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-{[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]imino}methyl]-4-chloro-3,5-dimethyl-6-nitrophenol](/img/structure/B11542808.png)
![N',N''-(1E,2E)-propane-1,2-diylidenebis{2-[(3-bromophenyl)amino]acetohydrazide} (non-preferred name)](/img/structure/B11542816.png)
![N-[(1Z)-3-{(2E)-2-[1-(naphthalen-2-yl)ethylidene]hydrazinyl}-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B11542821.png)


![N-(dibenzo[b,d]furan-3-yl)-4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzenesulfonamide](/img/structure/B11542841.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(diethylamino)methyl]-N'-[(1E)-3-phenylpropylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11542848.png)
![(3Z)-3-{2-[(4-methoxyphenyl)acetyl]hydrazinylidene}-N-methyl-N-phenylbutanamide](/img/structure/B11542853.png)
![N'-[(E)-(3-fluorophenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide](/img/structure/B11542861.png)
![2-[(6-{[(E)-(4-bromophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B11542868.png)
![6-Amino-4-(5-bromo-2-fluorophenyl)-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11542873.png)
![(4-{(E)-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)imino]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B11542884.png)
![2-({4-[(E)-{2-[1-(naphthalen-1-yl)-1H-tetrazol-5-yl]hydrazinylidene}methyl]phenoxy}methyl)pyridine](/img/structure/B11542889.png)
![1-(4-{[(E)-(4-bromo-3-nitrophenyl)methylidene]amino}phenyl)ethanone](/img/structure/B11542894.png)
